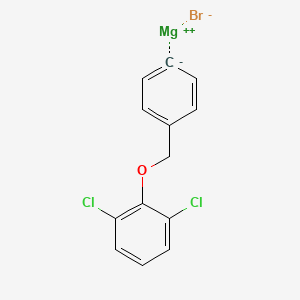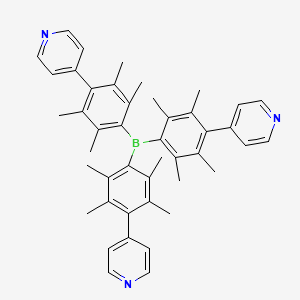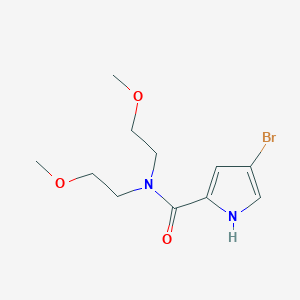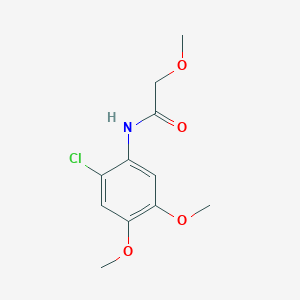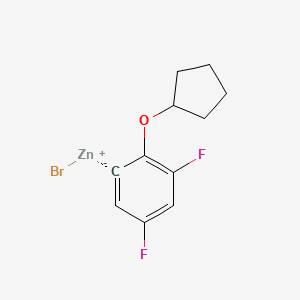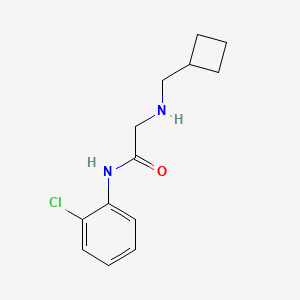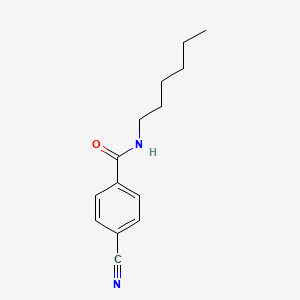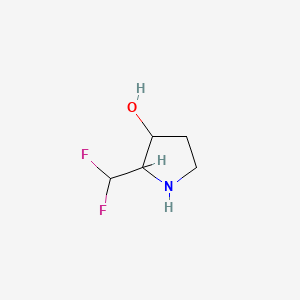
4-IsopropyloxyphenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-IsopropyloxyphenylZinc bromide: is an organozinc compound with the molecular formula C9H11BrOZn. It is a reagent commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its ability to form carbon-carbon bonds, making it valuable in the construction of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-IsopropyloxyphenylZinc bromide can be synthesized through the reaction of 4-isopropyloxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:
4-Isopropyloxyphenyl bromide+Zn→4-IsopropyloxyphenylZinc bromide
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and ensuring the purity of reagents. The process may also involve continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 4-IsopropyloxyphenylZinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between an aryl or vinyl halide and an organoboron compound in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), organoboron compounds (e.g., phenylboronic acid)
Conditions: Inert atmosphere (nitrogen or argon), solvents like THF or toluene, and base (e.g., K2CO3)
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Aplicaciones Científicas De Investigación
Chemistry: 4-IsopropyloxyphenylZinc bromide is widely used in organic synthesis for the formation of carbon-carbon bonds. It is particularly valuable in the synthesis of complex molecules, including natural products and pharmaceuticals.
Biology and Medicine: While direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological activity. For example, biaryl compounds synthesized through Suzuki-Miyaura coupling are often found in drug molecules.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it a valuable reagent in material science.
Mecanismo De Acción
The mechanism of action of 4-IsopropyloxyphenylZinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc compound transfers its organic group to the palladium catalyst. This is followed by reductive elimination, leading to the formation of the desired carbon-carbon bond. The molecular targets are typically the halide and organoboron compounds, and the pathways involve the formation and breaking of metal-carbon bonds.
Comparación Con Compuestos Similares
- PhenylZinc bromide
- 4-MethoxyphenylZinc bromide
- 4-EthoxyphenylZinc bromide
Comparison: 4-IsopropyloxyphenylZinc bromide is unique due to the presence of the isopropyloxy group, which can influence the reactivity and selectivity of the compound in cross-coupling reactions. Compared to phenylZinc bromide, the isopropyloxy group provides additional steric and electronic effects, potentially leading to different reaction outcomes. The presence of the isopropyloxy group can also enhance the solubility of the compound in organic solvents, making it more versatile in various reaction conditions.
Propiedades
Fórmula molecular |
C9H11BrOZn |
|---|---|
Peso molecular |
280.5 g/mol |
Nombre IUPAC |
bromozinc(1+);propan-2-yloxybenzene |
InChI |
InChI=1S/C9H11O.BrH.Zn/c1-8(2)10-9-6-4-3-5-7-9;;/h4-8H,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
KJGIXOAIIFTTGO-UHFFFAOYSA-M |
SMILES canónico |
CC(C)OC1=CC=[C-]C=C1.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


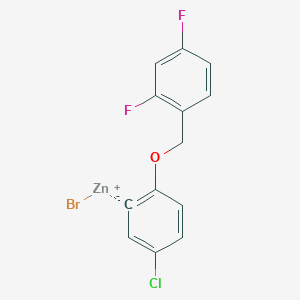


![2-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B14893400.png)
![((3aR,6R,6aS)-2,5-Dibenzylhexahydro-2H-pyrrolo[3,4-d]isoxazol-6-yl)methanamine](/img/structure/B14893402.png)
![6-(4-Bromophenyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B14893403.png)
